1-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)phenyl]methanamine

Medicinal chemistry Physicochemical profiling Lead optimization

1-[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)phenyl]methanamine (CAS 1018151-25-1) is a synthetic small-molecule building block featuring a fused bicyclic hexahydropyrrolo[1,2-a]pyrazine core connected via a methylene linker to a para-substituted benzylamine moiety (C₁₅H₂₃N₃, MW 245.36 g/mol). The compound is catalogued as a research chemical by multiple international suppliers for use in medicinal chemistry and chemical biology, typically at purities of 95–98%.

Molecular Formula C15H23N3
Molecular Weight 245.36 g/mol
CAS No. 1018151-25-1
Cat. No. B3200540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)phenyl]methanamine
CAS1018151-25-1
Molecular FormulaC15H23N3
Molecular Weight245.36 g/mol
Structural Identifiers
SMILESC1CC2CN(CCN2C1)CC3=CC=C(C=C3)CN
InChIInChI=1S/C15H23N3/c16-10-13-3-5-14(6-4-13)11-17-8-9-18-7-1-2-15(18)12-17/h3-6,15H,1-2,7-12,16H2
InChIKeyUQNMTLIVIOFSQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)phenyl]methanamine (CAS 1018151-25-1): Structural and Physicochemical Baseline for Procurement Decisions


1-[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)phenyl]methanamine (CAS 1018151-25-1) is a synthetic small-molecule building block featuring a fused bicyclic hexahydropyrrolo[1,2-a]pyrazine core connected via a methylene linker to a para-substituted benzylamine moiety (C₁₅H₂₃N₃, MW 245.36 g/mol) [1]. The compound is catalogued as a research chemical by multiple international suppliers for use in medicinal chemistry and chemical biology, typically at purities of 95–98% . It is structurally distinct from simpler piperazine or pyrrolidine benzylamine analogs due to its conformationally constrained bicyclic scaffold, which imposes distinct geometric and electronic properties on the pendant amine pharmacophore [1].

Why 1-[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)phenyl]methanamine Cannot Be Interchanged with In-Class Analogs: A Procurement Risk Analysis


Generic substitution within the hexahydropyrrolo[1,2-a]pyrazine benzylamine series carries a high risk of confounding structure–activity relationship (SAR) interpretation because subtle changes in linker length, regioisomerism, and terminal amine positioning profoundly alter molecular recognition properties. The para-benzylamine substitution pattern with a methylene spacer [1] defines a specific vector and distance between the hydrogen-bond-donating primary amine and the hydrogen-bond-accepting pyrazine nitrogens, parameters that govern target engagement in enzyme active sites and receptor binding pockets [2]. Compounds lacking the methylene spacer (e.g., CAS 937598-47-5) or bearing ortho substitution (e.g., CAS 1431965-81-9) present fundamentally different pharmacophoric geometries, making them non-interchangeable in hit-to-lead or SAR campaigns . These structural distinctions translate into divergent physicochemical properties—including logP, topological polar surface area (TPSA), and rotatable bond count—each of which independently influences membrane permeability, solubility, and metabolic stability [1].

Quantitative Evidence Guide: Differentiating 1-[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)phenyl]methanamine from Closest Analogs for Scientific Procurement


Methylene Spacer Effect: MW, cLogP, and TPSA Differentiation vs. Directly Linked Analog (CAS 937598-47-5)

The presence of a methylene (–CH₂–) spacer between the hexahydropyrrolo[1,2-a]pyrazine core and the para-benzylamine moiety in the target compound (CAS 1018151-25-1) increases molecular weight by +14 Da, adds one rotatable bond, and alters both lipophilicity and polar surface area relative to the directly linked analog 1-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]methanamine (CAS 937598-47-5) [1]. These changes affect predicted membrane permeability and solubility—two critical parameters in early drug discovery triage [2].

Medicinal chemistry Physicochemical profiling Lead optimization

Para- vs. Ortho-Regioisomer Comparison: Hydrogen Bonding Geometry and Target Engagement Potential

The target compound features a para-substituted benzylamine (primary amine at the 4-position relative to the methylene linker), while the ortho-regioisomer 1-(2-hexahydropyrrolo[1,2-A]pyrazin-2(1H)-ylphenyl)methanamine (CAS 1431965-81-9) places the amine at the 2-position . In the context of pyrrolo[1,2-a]pyrazine-based ligands for ATP-binding pockets and GPCR orthosteric sites, the para orientation provides a linear extension from the bicyclic core that often yields superior shape complementarity to elongated binding clefts, whereas the ortho orientation induces a kinked geometry that may be beneficial for different target classes [2].

Fragment-based drug design Kinase inhibitor GPCR ligand design

Amine vs. Aniline Distinction: Basicity, Reactivity, and Biological Profile Implications vs. CAS 937607-36-8

The target compound contains a benzylamine moiety (pKa ≈ 9.3–9.8, aliphatic amine), which is significantly more basic and nucleophilic than the aniline nitrogen (pKa ≈ 4.6–5.3) present in the closely related analog 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzenamine (CAS 937607-36-8) [2]. This ~4–5 log unit difference in basicity dictates the protonation state at physiological pH: the benzylamine is predominantly protonated (cationic) while the aniline is largely neutral, leading to divergent interactions with negatively charged residues in biological targets, differential lysosomal trapping propensity, and distinct chemical reactivity profiles for downstream conjugation or derivatization [2].

Chemical probe Amine basicity Covalent inhibitor design

Bicyclic Conformational Constraint: sp³-Rich Scaffold Advantage over Monocyclic Piperazine Benzylamine Analogs

The hexahydropyrrolo[1,2-a]pyrazine core of the target compound is a conformationally restricted bicyclic system containing a tertiary amine bridgehead and two differentiated nitrogen environments (piperazine-like N4 and pyrrolidine-fused N7), in contrast to simple monocyclic N-benzylpiperazine analogs which have higher conformational freedom and a single nitrogen type [2][3]. The fraction of sp³-hybridized carbons (Fsp³ = 0.60 for the target compound, calculated from C₁₅H₂₃N₃: 9 sp³ carbons / 15 total carbons) exceeds that of typical aromatic piperazine derivatives (Fsp³ ≈ 0.3–0.5), a parameter increasingly correlated with clinical success and target selectivity in fragment-based drug discovery [3].

Conformational restriction sp³-rich fragment Selectivity optimization

Application Scenarios for 1-[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)phenyl]methanamine Based on Differentiated Structural and Physicochemical Evidence


Kinase Hinge-Binder Fragment Library Expansion Requiring a Linear, Para-Substituted Benzylamine Pharmacophore

In kinase drug discovery, the para-benzylamine substitution pattern of the target compound provides a linear hydrogen-bond-donating vector extending ~7.0–8.5 Å from the pyrazine core, matching the geometry of ATP-binding site hinge regions [1][2]. This compound is appropriate for fragment screening libraries targeting kinases where a protonated primary amine (pKa ≈ 9.3–9.8) can form salt bridges with conserved hinge-region aspartate or glutamate residues at physiological pH [3]. The methylene spacer ensures that the amine is positioned deeper into the adenine pocket compared to the directly linked analog (CAS 937598-47-5), potentially capturing additional hydrogen-bond interactions [1].

GPCR Ligand Design Leveraging the sp³-Rich Bicyclic Scaffold for Subtype Selectivity

The hexahydropyrrolo[1,2-a]pyrazine core with Fsp³ ≈ 0.60 provides a three-dimensional scaffold that can access GPCR binding crevices inaccessible to flat, aromatic-rich chemotypes [1][4]. The two differentiated tertiary nitrogens within the bicyclic system offer distinct vectors for additional substitution, enabling fine-tuning of receptor subtype selectivity [2]. This compound is particularly suitable for aminergic GPCR programs (e.g., serotonin, dopamine, histamine receptors) where the benzylamine motif is a privileged pharmacophore, but selectivity over closely related subtypes is a key challenge [2].

PROTAC Linker or E3 Ligase Ligand Intermediate Requiring a Para-Functionalized Benzylamine Handle

The para-substituted benzylamine moiety of the target compound provides a well-defined, nucleophilic primary amine handle for amide coupling or reductive amination, enabling covalent attachment of the hexahydropyrrolo[1,2-a]pyrazine scaffold to PROTAC linkers or E3 ligase-recruiting elements [1][3]. In contrast to the aniline analog (CAS 937607-36-8), the benzylamine's higher nucleophilicity (Δ rate ≈ 10²–10³ fold) facilitates cleaner, higher-yielding conjugation chemistry under mild conditions compatible with complex ligase ligands [3]. This differentiation is critical in parallel synthesis workflows where coupling efficiency directly determines library quality and screening hit rates.

CNS-Penetrant Chemical Probe Development Exploiting Computed Physicochemical Properties

With an XLogP3 of 1.0, TPSA of 32.5 Ų, a single hydrogen bond donor, and three hydrogen bond acceptors, the target compound falls within favorable CNS MPO (Multiparameter Optimization) score boundaries [1]. The conformational constraint of the bicyclic core reduces the entropic penalty of target binding while maintaining sufficient flexibility (3 rotatable bonds) for induced-fit adaptation in CNS targets such as ion channels, neurotransmitter transporters, or neuromodulatory GPCRs [2][4]. For CNS programs, the compound's predicted properties suggest advantages over the less lipophilic, directly linked analog (CAS 937598-47-5, XLogP3 ≈ 0.6–0.8), which may exhibit inferior passive BBB permeation .

Quote Request

Request a Quote for 1-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)phenyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.